molecular formula C14H15N3O3 B11850244 (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol CAS No. 832102-04-2

(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol

Cat. No.: B11850244
CAS No.: 832102-04-2
M. Wt: 273.29 g/mol
InChI Key: IHKZRAKSZJHBKZ-CYBMUJFWSA-N
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Description

(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

832102-04-2

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C14H15N3O3/c18-13-5-6-16(9-13)8-11-2-1-10-7-12(17(19)20)3-4-14(10)15-11/h1-4,7,13,18H,5-6,8-9H2/t13-/m1/s1

InChI Key

IHKZRAKSZJHBKZ-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1O)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol, a compound with the molecular formula C14H15N3O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine moiety linked to a nitroquinoline group. Its structure can be represented as follows:

 3R 1 6 nitroquinolin 2 yl methyl pyrrolidin 3 ol\text{ 3R 1 6 nitroquinolin 2 yl methyl pyrrolidin 3 ol}

This structure contributes to its unique biological activities, which are summarized in the following table:

PropertyValue
Molecular Weight273.29 g/mol
LogP2.15
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound appears to disrupt bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.

Anticancer Properties

Studies have also explored the compound's anticancer potential. In cell line assays, it has shown cytotoxic effects against several cancer types, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity Assay :
    In a cytotoxicity assay conducted on MCF-7 cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing novel anticancer agents .
  • Mechanistic Insights :
    A mechanistic study highlighted that (3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol triggers oxidative stress in cancer cells, leading to DNA damage and apoptosis. This was corroborated by increased levels of reactive oxygen species (ROS) and activation of p53 signaling pathways .

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